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Cat. No.: S548989

Introduction to AMG319

AMG319 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3KJd)
with significant implications in both oncology and inflammatory disease research. This compound
demonstrates remarkable biochemical potency with an ICso of 18 nM against PI3K$ and exhibits >47-fold
selectivity over other PI3K isoforms. AMG319 has advanced to Phase 2 clinical trials for investigating its
potential in treating head and neck squamous cell carcinoma (HNSCC), demonstrating its translational
relevance. The compound specifically targets the PI3K$ isoform, which is predominantly expressed in
hematopoietic cells and plays a critical role in B-cell and T-cell signaling, making it an attractive target for

immunomodulation and hematological malignancies.

The molecular characteristics of AMG319 include a molecular weight of 385.4 g/mol and the chemical
formula C21HieFN7v. Its favorable pharmacokinetic properties include oral bioavailability, enabling in
vivo studies in various disease models. In preclinical studies, AMG319 has shown significant efficacy at
doses as low as 3 mg/kg in rodent models, effectively inhibiting the KLH-induced inflammatory response by
88% and demonstrating potent suppression of phosphorylated AKT (pAkt) levels, a key downstream marker
of PI3K pathway activity.

Mechanism of Action and Signaling Pathway
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Biochemical Selectivity Profile

AMG319 exhibits a highly selective inhibition profile against Class I PI3K isoforms, with particular
potency against the delta (6) isoform that is predominantly expressed in leukocytes. This selectivity is crucial
for targeting immune cell functions while minimizing effects on other cellular processes. The compound

demonstrates concentration-dependent inhibition across PI3K isoforms as detailed in Table 1.

Table 1: Biochemical Selectivity Profile of AMG319

Target ICs0 Value Selectivity Ratio (vs PI3KJ)
PI3Kd 18 nM 1-fold

PI3Ky 850 nM 47.2-fold

PI3KB 2.7 uM 150-fold

PI3Ka 33 uM 1833-fold

The exceptional selectivity for PI3K$ over other class I PI3K isoforms underscores its utility as a research
tool and therapeutic candidate for immune-related applications. This selectivity profile is particularly
important given the diverse roles of PI3K isoforms in cellular physiology, with PI3Ka and PI3K[} being
ubiquitously expressed and involved in metabolic regulation, while PI3Ké and PI3Ky play more specialized

roles in immune cell function.

PI3K/AKT Signaling Pathway and Inhibition Mechanism

The PIBK/AKT/mTOR signaling pathway represents one of the most critical intracellular pathways
governing cellular processes including survival, proliferation, differentiation, and metabolism. Under normal
physiological conditions, PI3K activation occurs in response to various extracellular signals, including
growth factors, cytokines, and antigen receptor engagement. Dysregulation of this pathway is frequently
associated with oncogenesis and immune dysfunction, making it a prominent target for therapeutic

intervention.
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Diagram of the PI3K signaling pathway and AMG319 mechanism:
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AMG319 functions through competitive ATP-binding site inhibition of the p110§ catalytic subunit,
preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol
3,4,5-trisphosphate (PIP3). This inhibition disrupts the membrane recruitment of downstream effectors
including PDK1 and AKT, thereby modulating transcriptional programs and cellular responses. In immune
cells, this disruption particularly affects activation, proliferation, and differentiation processes, providing

the mechanistic basis for its immunomodulatory effects.

AlphaScreen Technology Overview

Principle of AlphaScreen Technology

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based proximity
assay that enables the study of biomolecular interactions in a no-wash, homogeneous format. This
technology is particularly valuable for high-throughput screening applications, including enzyme activity
assays, protein-protein interactions, and post-translational modifications. The fundamental principle relies on
the photosensitizer-mediated energy transfer between donor and acceptor beads upon close proximity
(within 200 nm).

The AlphaSystem employs two types of hydrogel-coated beads: Donor beads containing a photosensitizer
(phthalocyanine) that converts ambient oxygen to singlet oxygen upon excitation at 680 nm, and Acceptor
beads containing thioxene derivatives that react with singlet oxygen to generate chemiluminescent light at
520-620 nm. The short diffusion distance of singlet oxygen molecules (approximately 200 nm) ensures that
signal generation only occurs when the biomolecules attached to the beads are in close proximity, providing

exceptional specificity and minimal background interference.

Diagram of AlphaScreen bead technology:
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Advantages for PI3K Inhibition Assays

The AlphaScreen technology offers several distinct advantages for PI3K inhibition studies compared to

traditional assay formats:

¢ Homogeneous format: The "add-and-read" protocol eliminates washing and separation steps,
making it ideal for high-throughput applications and automation.

¢ High sensitivity: The signal amplification cascade provides exceptional sensitivity, enabling detection
of low enzyme concentrations and subtle inhibition effects.

¢ Reduced interference: Excitation in the red wavelength range (680 nm) minimizes compound
autofluorescence and biological matrix interference, resulting in excellent signal-to-background

ratios.
¢ Miniaturization capability: The robust performance in low volumes (1-10 pL) enables cost-effective
screening in 384-well and 1536-well formats, supporting large-scale compound profiling.

For PI3K inhibition assays specifically, the technology allows direct measurement of lipid kinase activity

by detecting the formation of phosphorylated products, providing a more physiologically relevant readout
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compared to indirect enzymatic assays.

Detailed Experimental Protocol

Reagent Preparation

Table 2: Buffer and Reagent Formulations for PI3K AlphaScreen Assay

Component

Composition

Storage

Enzyme Reaction

Buffer

AlphaScreen
Buffer

PI(4,5)P2
Substrate

ATP Solution

PI3K Enzyme
Stocks

AlphaScreen
Beads

50 mM Tris-HCI (pH 7.0), 14 mM MgClz, 2 mM sodium
cholate, 100 mM NaCl, 2 mM DTT (freshly added)

10 mM Tris-HCI (pH 7.5), 150 mM NacCl, 0.10% Tween 20,
30 mM EDTA, 1 mM DTT (freshly added)

10 uM in reaction buffer

20 pM (for PI3Ka/B) or 8 uM (for PI3Ky/d) in reaction buffer

PI3Kd: 1.6 nM, PI3Ky: 15 nM, PI3Ka: 1.6 nM, PI3K[3: 0.8 nM
(2% working stocks)

Anti-GST acceptor beads (80 ug/mL) and streptavidin-donor
beads (80 pg/mL) in AlphaScreen buffer

4°C (without
DTT)

4°C (without
DTT)

-20°C

Prepared fresh

-80°C

4°C (protected
from light)

Critical notes for reagent preparation: DTT must be added fresh on the day of the experiment to maintain
reducing conditions. All lipid substrates should be handled in glass containers or polypropylene tubes to
prevent adsorption. ATP solutions should be prepared immediately before use and pH-adjusted to 7.0-7.5.
Enzyme stocks should be subjected to minimal freeze-thaw cycles to preserve activity, with aliquots stored

at -80°C.

Assay Procedure
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The PI3K AlphaScreen assay follows a sequential addition protocol with optimized incubation times at

each step. The complete workflow is designed to ensure linear reaction kinetics and robust signal detection:

Diagram of experimental workflow:
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Step-by-step protocol:

e Compound plate preparation: Prepare source plates containing test compounds at 5 mM
concentration in DMSO. Create serial dilutions (typically 1:2 over 22 concentrations) in 384-well
polypropylene plates. Include controls in columns 23 (DMSO-only, positive control) and 24 (reference

inhibitor at >Ki concentration, negative control).

o Assay plate setup: Transfer 0.5 pL. from each well of the source plate to 384-well Optiplates using
liquid handling equipment. Ensure precise compound transfer for accurate concentration-response

profiling.

¢ Enzyme addition: Add 10 pL of 2x enzyme working stock to all wells using a multidrop dispenser.
For PI3KS¢ assays, use 1.6 nM final enzyme concentration. Include a brief pre-incubation (5 minutes)

to allow compound-enzyme interaction.

¢ Reaction initiation: Add 10 pL of 2x substrate/ATP working stock to initiate the kinase reaction. Use
ATP concentrations of 20 pM for PI3Ka and PI3K[3 assays, and 8 pM for PI3Ky and PI3K§ assays.
The lower ATP concentration for PI3K§ enhances sensitivity for competitive inhibitors like

AMG319.

¢ Reaction incubation: Incubate plates at room temperature for 20 minutes to allow linear product
formation. This duration has been optimized to maintain reaction linearity while providing sufficient

signal amplitude for robust detection.

e Donor bead addition: Add 10 pL of donor bead solution (streptavidin-coated beads at 80 pg/mL in
AlphaScreen buffer) to quench the reaction. Incubate for 30 minutes at room temperature in the dark.

This step also allows biotinylated product capture on the donor beads.

e Acceptor bead addition: Add 10 pL of acceptor bead solution (anti-GST antibody-coated beads at 80
pg/mL in AlphaScreen buffer). Incubate for 90 minutes at room temperature in the dark to facilitate

bead proximity complex formation.

» Signal detection: Read plates using an Envision multimode plate reader or equivalent instrument
equipped with AlphaScreen detection capabilities. Use 680 nm excitation and measure emission
between 520-620 nm. Optimal results are obtained with laser-based excitation systems that provide

higher intensity at 680 nm compared to xenon flash lamps.

© 2026 Smolecule. All rights reserved. 8/13 Tech Support


https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.smolecule.com/products/s548989?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Data Analysis and Interpretation

Calculation of Inhibition and ICso Values

Data from the AlphaScreen assay should be processed using appropriate normalization to control wells.

The percentage inhibition is calculated using the formula:
% Inhibition = 100 x [1 - (SignalSample - SignalMin)/(SignalMax - SignalMin)]

Where SignalSample represents the signal in compound-treated wells, SignalMax is the mean signal in
DMSO control wells (column 23, 100% activity), and SignalMin is the mean signal in reference inhibitor

control wells (column 24, 100% inhibition).

Dose-response curves are generated by plotting % inhibition against compound concentration and fitting to

a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10A((LogICso - X) x HillSlope))

Where X is the logarithm of compound concentration, Y is the response (% inhibition), Top and Bottom are
the plateaus of the curve, and HillSlope describes the steepness of the curve. The ICso value is derived as the

concentration at which 50% inhibition occurs.

Example Results for AMG319

In the PI3K$ AlphaScreen assay, AMG319 demonstrates concentration-dependent inhibition with

characteristic ICso values as shown in Table 1. Representative data should include:

o Z'-factor calculations > 0.5, indicating excellent assay quality for high-throughput screening
¢ Signal-to-background ratios typically > 10:1 for robust discrimination
¢ Coefficient of variation < 10% for replicate measurements, ensuring reproducibility

The selectivity profile of AMG319 should be confirmed by parallel testing against other PI3K isoforms
under identical assay conditions, with particular attention to the >47-fold selectivity over PI3Ky and

significantly greater selectivity over PI3Ka and PI3K}.

© 2026 Smolecule. All rights reserved. 9/13 Tech Support


https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.smolecule.com/products/s548989?utm_src=pdf-body
https://www.smolecule.com/products/s548989?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Research Applications and Cellular Validation

Cellular Target Engagement

The biochemical inhibition measured by the AlphaScreen assay correlates with functional cellular activity

across various assays:

Table 3: Cellular Activity Profile of AMG319

Cellular Assay System Readout ICso0 Value
B-cell proliferation Human B cells (anti-lgM/CD40L [BH]thymidine 8.6 nM
stimulated) incorporation

AKT Human B cells pAKT (Ser473) levels 1.5nM

phosphorylation

CD69 expression Human whole blood Anti-lgD-induced ~16 nM
CD69

Th17 differentiation = Mouse CD4+ T cells IL-17A+ cell 10 nM (80%
proportion reduction)

The potent inhibition of B-cell proliferation (ICso = 8.6 nM) and AKT phosphorylation (ICso = 1.5 nM)
demonstrates effective cellular target engagement and functional pathway modulation. The human whole
blood assay (HWB) showing CD69 inhibition with ICso of approximately 16 nM provides particular

relevance for physiological systems, accounting for plasma protein binding and cellular distribution.

In Vivo Correlations and Clinical Translation

The cellular activity translates to in vivo efficacy in rodent models, with AMG319 (3 mg/kg, p.o.) inhibiting
the KLH-induced inflammatory response by 88% in female Lewis rats. In transgenic (IgMm) mice, the
compound inhibits in vivo pAKT with ICso of 1.9 nM, demonstrating excellent target coverage at

pharmacologically relevant doses.
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In a

neoadjuvant Phase II clinical trial (NCT02540928) involving patients with head and neck squamous

cell carcinoma, AMG319 treatment led to significant immunomodulatory effects, including:

Decreased tumour-infiltrating regulatory T cells (Tregs)
Enhanced cytotoxic potential of tumour-infiltrating T cells
Increased expression of IFNG, GZMB, and PRF1 in CD8+ T cells
Clonal expansion of T cells, indicating immune activation

These clinical findings validate the mechanistic insights gained from biochemical and cellular assays,

confirming PI3K$ inhibition as a viable strategy for cancer immunotherapy. However, the trial also

highlighted dose-limiting toxicities (colitis, skin rashes, transaminitis) in 12 of 21 patients at doses of 300-

400 mg daily, underscoring the importance of optimized dosing regimens.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Low signal-to-background ratio: Ensure fresh preparation of DTT and ATP solutions. Check
enzyme activity and storage conditions. Verify that bead suspensions are homogeneous and
protected from light.

High variability between replicates: Confirm consistent liquid handling and avoid bubble formation
during dispensing. Ensure all reagents are equilibrated to room temperature before use.

Edge effects in plates: Use plate seals during incubations to prevent evaporation. Allow sufficient
acclimation time after removing plates from storage.

Abnormal curve fitting: Include sufficient data points at both plateau regions (typically 10-12
concentrations). Verify compound solubility, especially at higher concentrations.

Assay Validation Parameters

For robust implementation of the PI3K$ AlphaScreen assay, ensure the following quality controel metrics:

Z' factor > 0.5, calculated from positive and negative controls

Signal window > 5-fold between positive and negative controls
Intra-assay CV < 10% for replicate controls

Inter-assay CV < 15% for ICso determinations of reference compounds
Linear range of enzyme concentration and reaction time established
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Conclusion

The AlphaScreen assay provides a robust, sensitive, and reproducible method for quantifying PI3K$
inhibition by small molecules such as AMG319. The homogeneous format enables efficient screening of
compound libraries while maintaining physiological relevance through direct detection of lipid kinase
activity. The detailed protocol outlined in this application note has been validated through extensive
characterization of AMG319, demonstrating excellent correlation between biochemical potency, cellular

activity, and in vivo efficacy.

The comprehensive dataset generated using this assay system supports the translational development of
PI3KS§ inhibitors for immunological and oncological indications. However, recent clinical findings
suggesting immune-related adverse events with continuous dosing highlight the importance of further
research into alternative dosing strategies, including intermittent administration protocols that may maintain

antitumor immunity while limiting toxicity.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for AMG319 PI3K
AlphaScreen Assay]. Smolecule, [2026]. [Online PDF]. Available at:

[https:/www.smolecule.com/products/b548989#amg319-pi3k-alphascreen-assay-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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